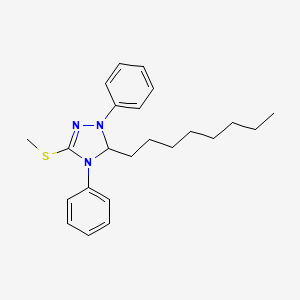
3-(Methylsulfanyl)-5-octyl-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-5-octyl-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methylsulfanyl group, an octyl chain, and two phenyl groups attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5-octyl-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)propionaldehyde with octylamine and phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. The process involves the same reactants but utilizes microwave energy to achieve efficient cyclization and product formation.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-5-octyl-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-5-octyl-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-5-octyl-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of microbial growth or modulation of biochemical processes in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)propanal
- 4-(Methylsulfanyl)benzylidene
- 5-(Methylsulfanyl)pentanenitrile
Uniqueness
Compared to similar compounds, 3-(Methylsulfanyl)-5-octyl-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
62528-18-1 |
|---|---|
Molecular Formula |
C23H31N3S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
5-methylsulfanyl-3-octyl-2,4-diphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C23H31N3S/c1-3-4-5-6-7-14-19-22-25(20-15-10-8-11-16-20)23(27-2)24-26(22)21-17-12-9-13-18-21/h8-13,15-18,22H,3-7,14,19H2,1-2H3 |
InChI Key |
MJBXHXXLIUKGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1N(C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















